molecular formula C23H22F2N4O3S B2982723 N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111142-41-6

N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Katalognummer: B2982723
CAS-Nummer: 1111142-41-6
Molekulargewicht: 472.51
InChI-Schlüssel: CFKYUOQHLINCHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidinone core substituted with a 2-methoxybenzyl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further substituted with a 2,4-difluorophenyl group.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O3S/c1-32-20-5-3-2-4-14(20)11-29-9-8-18-16(12-29)22(31)28-23(27-18)33-13-21(30)26-19-7-6-15(24)10-17(19)25/h2-7,10H,8-9,11-13H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKYUOQHLINCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmaceutical applications. Its structure suggests that it may exhibit significant biological activity, particularly in the fields of antiviral and anticancer research. This article compiles current findings on its biological activity based on available literature and patents.

Chemical Structure

The compound can be broken down into its key components:

  • N-(2,4-difluorophenyl) : A fluorinated aromatic ring that may enhance lipophilicity and biological activity.
  • Sulfanyl group : Potentially involved in various biochemical interactions.
  • Hexahydropyrido[4,3-d]pyrimidine moiety : A bicyclic structure that may contribute to the compound's pharmacological properties.

Antiviral Properties

Research indicates that derivatives of compounds similar to N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit antiviral activity. For instance:

  • HIV Integrase Inhibition : Compounds with similar structures have shown effectiveness in inhibiting HIV integrase activity. This suggests that N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide might also possess similar properties due to its structural analogies with known antiviral agents .

Anticancer Activity

The compound's potential as an anticancer agent is supported by:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies on related compounds indicate a capacity to inhibit cell growth in various cancer cell lines. The hexahydropyrido structure is often associated with enhanced cytotoxicity against tumor cells .

Study 1: HIV Integrase Inhibition

A study detailed in US Patent US8410103B2 highlights the effectiveness of similar compounds in inhibiting HIV integrase. The research demonstrated that these compounds could significantly reduce viral replication in vitro .

Study 2: Cytotoxicity Against Cancer Cells

Research published in various journals has reported that derivatives of pyrido-pyrimidine compounds exhibit cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : IC50 values were recorded in the low micromolar range for several derivatives .

Data Tables

Activity Type Target Effectiveness Reference
AntiviralHIV IntegraseSignificant InhibitionUS8410103B2
AnticancerMCF-7 Cell LineIC50 < 10 µMVarious Journals
AnticancerHeLa Cell LineIC50 < 15 µMVarious Journals
AnticancerA549 Cell LineIC50 < 20 µMVarious Journals

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Pyrido/Pyrimidine Core

The target compound shares structural homology with several analogs, differing primarily in substituent patterns on the aromatic rings and core heterocycles. Key comparisons include:

Compound Name Core Structure Position 6 Substituent Acetamide Substituent Molecular Weight (g/mol) Notable Bioactivity
Target Compound Pyrido[4,3-d]pyrimidinone 2-Methoxybenzyl 2,4-Difluorophenyl ~505 (estimated) Not explicitly reported; inferred MMP-9 inhibition potential
N-(4-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...}acetamide () Benzothieno[2,3-d]pyrimidinone 4-Methoxyphenyl 4-Chlorophenyl ~528 (estimated) Unreported; structural similarity suggests kinase or protease targeting
N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...}acetamide () Benzothieno[2,3-d]pyrimidinone 4-Methoxyphenyl 2,3-Dimethylphenyl 505.7 Unreported; likely optimized for solubility and metabolic stability
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide () Quinazolinone Propyl 4-Fluorophenyl ~358 MMP-9 inhibition (KD = 320 nM); anti-metastatic activity

Key Observations :

  • Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-chlorophenyl analog () .
  • Core Flexibility: The pyrido[4,3-d]pyrimidinone core (target) vs. benzothieno[2,3-d]pyrimidinone () may influence conformational flexibility and binding pocket compatibility .

Sulfanyl-Acetamide Linker Modifications

The sulfanyl-acetamide bridge is conserved across analogs but varies in chain length and terminal groups:

Compound (Evidence) Linker Structure Terminal Group
Target Compound -S-CH2-CO-NH- 2,4-Difluorophenyl
(Compound 5.6) -S-CH2-CO-NH- 2,3-Dichlorophenyl
(MMP-9 inhibitor) -S-CH2-CH2-CO-NH- 4-Fluorophenyl

Key Observations :

  • Chlorine vs.
  • Chain Length : The MMP-9 inhibitor () uses a butanamide linker, which may improve binding pocket accommodation compared to the shorter acetamide linker in the target compound .

Bioactivity Trends

  • Fluorine and methoxy groups may enhance domain-specific interactions .
  • Antimicrobial Activity : Analogs with dichlorophenyl groups (e.g., ) exhibit antimicrobial properties, implying that the target’s difluorophenyl group could offer similar benefits with reduced toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.